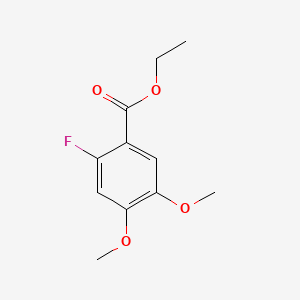
Ethyl 2-fluoro-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-4,5-dimethoxybenzoate is an organic compound with the molecular formula C11H13FO4 It is characterized by the presence of a fluorine atom and two methoxy groups attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-fluoro-4,5-dimethoxybenzoate typically involves the esterification of 2-fluoro-4,5-dimethoxybenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-fluoro-4,5-dimethoxybenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Formation of 2-fluoro-4,5-dimethoxybenzoic acid.
Reduction: Formation of 2-fluoro-4,5-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-4,5-dimethoxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways The fluorine atom and methoxy groups play a crucial role in its reactivity and binding affinity The compound can interact with enzymes and receptors, leading to various biological effects
Comparison with Similar Compounds
Ethyl 2-fluoro-4,5-dimethoxybenzoate can be compared with other similar compounds such as:
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-chloro-4,5-dimethoxybenzoate: Similar structure but with a chlorine atom instead of a fluorine atom.
Ethyl 2-fluoro-3,4-dimethoxybenzoate: Similar structure but with methoxy groups at different positions.
Properties
Molecular Formula |
C11H13FO4 |
|---|---|
Molecular Weight |
228.22 g/mol |
IUPAC Name |
ethyl 2-fluoro-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C11H13FO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 |
InChI Key |
DNRQHJWYSJJNST-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1F)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


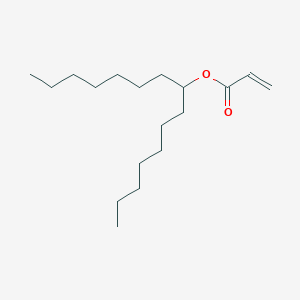
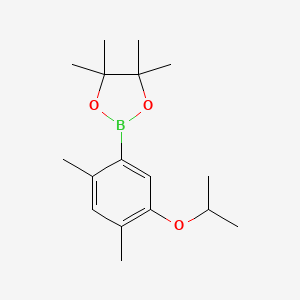
![5-(Tert-butoxycarbonylamino)-3-oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B14028093.png)
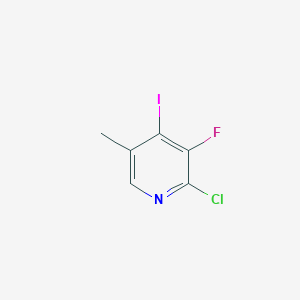
![(R)-3-(3-((2-((S)-2,2-Dimethylcyclopentyl)-2'-fluoro-5'-methoxy-[1,1'-biphenyl]-4-YL)methoxy)-2-fluorophenyl)pentanoic acid](/img/structure/B14028100.png)
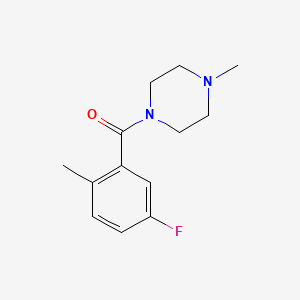
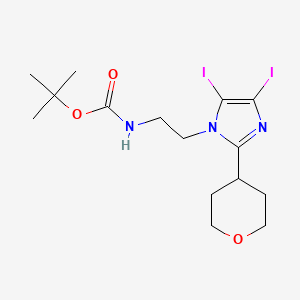
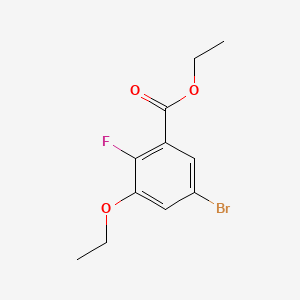
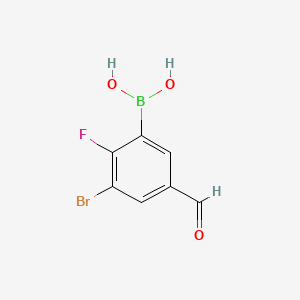
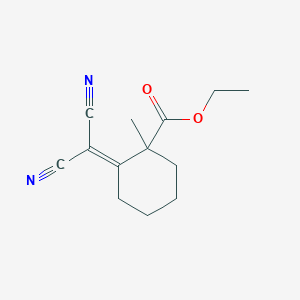

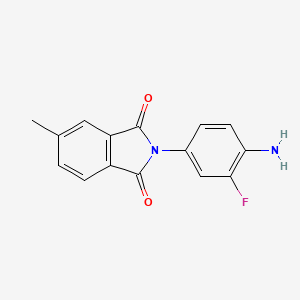
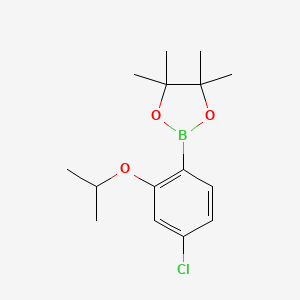
![tert-butyl (1R,7S)-2-oxa-6-azabicyclo[5.1.0]octane-6-carboxylate](/img/structure/B14028164.png)
